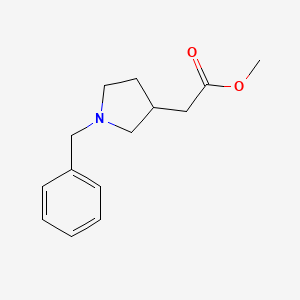

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of methyl acetate derivatives typically involves the formation of key functional groups that contribute to the compound's reactivity and potential applications. For instance, the synthesis of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl) acetate was achieved and characterized using various techniques such as XRD, FT-IR, UV–Vis, and NMR . Similarly, other derivatives, like those containing thiazolidinone moieties, were synthesized through cyclocondensation reactions . These methods could potentially be adapted for the synthesis of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate.

Molecular Structure Analysis

The molecular structure of methyl acetate derivatives is often elucidated using X-ray diffraction (XRD) and spectroscopic techniques. For example, the structure of methyl (triphenylphosphoranylidene)acetate was studied to understand its isomeric forms and reactivity . The molecular and solid-state structures of other derivatives, such as those containing benzofuran or acridine moieties, were determined by X-ray diffraction and supported by NMR and mass spectroscopy . These studies provide a foundation for understanding the molecular structure of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate.

Chemical Reactions Analysis

The reactivity of methyl acetate derivatives is influenced by their functional groups and molecular structure. For instance, the presence of a stabilized phosphorane group in methyl (triphenylphosphoranylidene)acetate allows it to react with active carbonyl compounds . The reactivity of the derivatives is also explored through their inhibition of enzymes such as aldose reductase, which is significant for the development of treatments for diabetic complications . These insights into the reactivity of similar compounds can be extrapolated to hypothesize the chemical reactions Methyl 2-(1-benzylpyrrolidin-3-yl)acetate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl acetate derivatives are closely related to their molecular structure. Theoretical calculations, such as those performed using density functional theory (DFT), help to obtain detailed information about the local and global chemical activities of these compounds . Properties such as dipole moment, polarizability, and hyperpolarizability are examined to determine their non-linear optical behaviors . The crystal structures of these compounds often exhibit stabilizing interactions like π–π interactions and hydrogen bonding, which can influence their physical properties . These studies provide a framework for predicting the physical and chemical properties of Methyl 2-(1-benzylpyrrolidin-3-yl)acetate.

Applications De Recherche Scientifique

Methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl)isoxazolidin-2-yl)acetate A Chemical Insight

This compound was synthesized and characterized through various techniques like XRD, FT-IR, UV–Vis, and NMR. Detailed theoretical computations were carried out using the density functional theory (DFT) B3LYP method, offering insights into molecular and chemical properties, revealing its electrophilic and nucleophilic nature. The study also investigated the compound's non-linear optical behaviors, exploring its potential in optical applications (Gültekin et al., 2020).

Corrosion Inhibition Study

Exploring Corrosion Inhibitors Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate and its Derivatives

A study focusing on the corrosion inhibition of Methyl 2-(benzamido)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate (MBPTA) and its derivatives for mild steel in sulfuric acid solution. This research used various methods like weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization, to name a few. It concluded that these compounds, especially MBTTA, are effective as mixed-type inhibitors, paving the way for their potential use in corrosion prevention (Elazhary et al., 2019).

Catalysis and Chemical Synthesis

Heterogeneous Catalysis From Homogeneous to Heterogeneous Catalysis

A transformative study detailing the fixation of palladium complexes with chiral triaza ligands on various supports like mesostructured silicates and delaminated zeolites. This fixation enhanced the catalytic activity and selectivity under heterogeneous conditions. The study highlighted the stable covalent bond between the support and the complex, allowing for the recovery and recycling of the catalysts, showcasing an advancement in catalysis methodology (Gonzalez-Arellano et al., 2005).

Propriétés

IUPAC Name |

methyl 2-(1-benzylpyrrolidin-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQIUMJBKYPSLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401592 |

Source

|

| Record name | Methyl 2-(1-benzylpyrrolidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1-benzylpyrrolidin-3-yl)acetate | |

CAS RN |

95274-12-7 |

Source

|

| Record name | Methyl 2-(1-benzylpyrrolidin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1308421.png)

![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)

![5-[(Dibutylamino)methyl]-2-furohydrazide](/img/structure/B1308432.png)

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)